molecular formula C8H16O3 B138008 (R)-(+)-Ethyl Leucate CAS No. 60856-83-9

(R)-(+)-Ethyl Leucate

Cat. No.: B138008
CAS No.: 60856-83-9
M. Wt: 160.21 g/mol
InChI Key: QRHOWVDPHIXNEN-SSDOTTSWSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

(R)-(+)-Ethyl Leucate, can be synthesized through esterification reactions involving 2-hydroxy-4-methylvaleric acid and ethanol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

Industrial production of this compound, follows similar synthetic routes but on a larger scale. The process involves the use of continuous reactors and optimized reaction conditions to maximize yield and purity. The product is then purified through distillation and crystallization techniques.

Chemical Reactions Analysis

Types of Reactions

(R)-(+)-Ethyl Leucate, undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(R)-(+)-Ethyl Leucate, has several scientific research applications:

Mechanism of Action

The mechanism of action of (R)-(+)-Ethyl Leucate, involves its interaction with specific molecular targets and pathways. The hydroxyl and ester groups allow it to participate in hydrogen bonding and hydrophobic interactions, influencing its binding to enzymes and receptors. These interactions can modulate enzymatic activity and signal transduction pathways, leading to various biological effects .

Comparison with Similar Compounds

(R)-(+)-Ethyl Leucate, can be compared with similar compounds such as:

The uniqueness of this compound, lies in its specific stereochemistry, which can influence its reactivity and interactions in biological systems .

Properties

IUPAC Name

ethyl (2R)-2-hydroxy-4-methylpentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O3/c1-4-11-8(10)7(9)5-6(2)3/h6-7,9H,4-5H2,1-3H3/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRHOWVDPHIXNEN-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H](CC(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60856-83-9
Record name Ethyl 2-hydroxy-4-methylvalerate, (2R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060856839
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ETHYL 2-HYDROXY-4-METHYLVALERATE, (2R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y39C7U1A75
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
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Q & A

Q1: What is the significance of Ethyl Leucate in wine production?

A: Ethyl Leucate is a significant flavor compound in wine, contributing fruity and floral aromas. [] Its concentration is influenced by grape ripeness and the timing of harvest. Later harvest dates generally result in lower concentrations of Ethyl Leucate in the final wine. [] This highlights the importance of understanding the relationship between grape maturity, winemaking practices, and the resulting flavor profile.

Q2: Are there analytical methods available to specifically quantify Ethyl Leucate in complex mixtures like wine?

A: While the provided abstracts don't delve into specific analytical techniques, one paper focuses on the "Qualitative and quantitative determination of ethyl-2-hydroxy-4-methylpentanoate (ethyl leucate) in wine". [] This suggests that established methods exist for accurate quantification, which is crucial for understanding its contribution to the sensory experience of wine.

Q3: What is the historical context of research on Ethyl Leucate?

A: Early research, dating back to the late 19th century, focused on the synthesis of Ethyl Leucate. One study describes the "Action of zincethyl upon ethylic leucate," highlighting the historical methods used to produce this compound. [] This historical context underscores the evolution of our understanding and applications of this chemical.

Q4: Beyond its presence in wine, are there other areas where Ethyl Leucate plays a role?

A: Research points to the involvement of a specific enzyme, 4-methyl-2-oxopentanoate reductase, in the synthesis of Ethyl Leucate, contributing to the flavor profile of Japanese sake. [] This suggests a broader application of this compound in fermented beverages beyond wine.

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